N,N-Diethyl-2,2-bis(trifluoromethylthio)vinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2,2-bis(trifluoromethylthio)vinylamine, commonly referred to as DEBT, is an organosulfur compound that has been used in a variety of scientific research applications. DEBT is a derivative of the compound diisopropylthiophosphoryl chloride, which was first synthesized in 1988. DEBT is a colorless liquid with a boiling point of 171°C and a melting point of -10°C. It is soluble in water, ethanol and other polar solvents. DEBT is an important reagent in organic synthesis due to its ability to react with alkenes, alkynes, alcohols and amines.
Scientific Research Applications
DEBT has been used in a variety of scientific research applications, including organic synthesis, drug design, chemical biology, and biochemistry. DEBT has been used in the synthesis of various heterocyclic compounds, including 1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-ones, 1,2-dihydro-3H-pyrrolo[2,3-c]pyridine-3-ones, and 1,2-dihydro-3H-pyrrolo[2,3-b]pyridine-3-ones. DEBT has also been used in the synthesis of various heterocyclic compounds, including 1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-ones, 1,2-dihydro-3H-pyrrolo[2,3-c]pyridine-3-ones, and 1,2-dihydro-3H-pyrrolo[2,3-b]pyridine-3-ones. In addition, DEBT has been used in the synthesis of various other heterocyclic compounds, such as 1,2-dihydro-3H-pyrrolo[3,4-d]pyridine-3-ones, 1,2-dihydro-3H-pyrrolo[2,3-d]pyridine-3-ones, and 1,2-dihydro-3H-pyrrolo[2,3-e]pyridine-3-ones.
DEBT has also been used in drug design, as a reagent for the synthesis of various pharmaceuticals. DEBT has been used to synthesize a variety of drugs, including anticonvulsants, anti-inflammatory drugs, and anticoagulants. In addition, DEBT has been used in the synthesis of a variety of other drugs, such as antiarrhythmic drugs, antibiotics, and antineoplastic agents.
Mechanism of Action
DEBT acts as an electrophilic reagent, meaning that it can react with nucleophiles, such as alcohols, amines, and carboxylic acids. DEBT reacts with nucleophiles through a nucleophilic substitution reaction, in which the DEBT molecule is replaced by the nucleophile. This reaction is facilitated by the presence of a polar solvent, such as water or ethanol.
Biochemical and Physiological Effects
DEBT has been shown to have a variety of biochemical and physiological effects. DEBT has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been linked to an increase in acetylcholine levels, which can lead to increased alertness and improved cognitive function. In addition, DEBT has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. This inhibition of monoamine oxidase has been linked to an increase in serotonin and norepinephrine levels, which can lead to improved mood and decreased anxiety.
Advantages and Limitations for Lab Experiments
DEBT has a number of advantages and limitations for laboratory experiments. One of the major advantages of DEBT is its low toxicity. DEBT is nontoxic and has a low environmental impact, making it a safe and cost-effective reagent for laboratory use. Additionally, DEBT is relatively stable and can be stored at room temperature for extended periods of time.
However, DEBT also has a number of limitations. DEBT is a relatively expensive reagent and can be difficult to obtain in large quantities. Additionally, DEBT is a non-polar compound, meaning that it is not soluble in water and must be dissolved in a polar solvent, such as ethanol or THF.
Future Directions
There are a number of potential future directions for the use of DEBT in scientific research. DEBT could be used in the synthesis of new drugs, such as anticonvulsants, anti-inflammatory drugs, and anticoagulants. Additionally, DEBT could be used in the synthesis of new heterocyclic compounds, such as 1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-ones, 1,2-dihydro-3H-pyrrolo[2,3-c]pyridine-3-ones, and 1,2-dihydro-3H-pyrrolo[2,3-b]pyridine-3-ones. DEBT could also be used in the synthesis of new enzyme inhibitors, such as inhibitors of acetylcholinesterase and monoamine oxidase. Finally, DEBT could be used in the synthesis of new biomolecules, such as nucleic acids and proteins.
Synthesis Methods
DEBT can be synthesized from diisopropylthiophosphoryl chloride and sodium fluoride in tetrahydrofuran (THF) in a two-step reaction. The first step is the reaction between the diisopropylthiophosphoryl chloride and sodium fluoride in THF, which produces a mixture of N,N-diethyl-2,2-bis(trifluoromethylthio)vinylamine and N,N-diethyl-2,2-bis(trifluoromethylthio)vinylphosphonium chloride. The second step is the reaction between the N,N-diethyl-2,2-bis(trifluoromethylthio)vinylphosphonium chloride and sodium fluoride in THF, which produces N,N-diethyl-2,2-bis(trifluoromethylthio)vinylamine and diisopropylthiophosphoryl chloride.
properties
IUPAC Name |
N,N-diethyl-2,2-bis(trifluoromethylsulfanyl)ethenamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F6NS2/c1-3-15(4-2)5-6(16-7(9,10)11)17-8(12,13)14/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWXVMVAPCFDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=C(SC(F)(F)F)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449817 |
Source
|
Record name | Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85572-01-6 |
Source
|
Record name | Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.